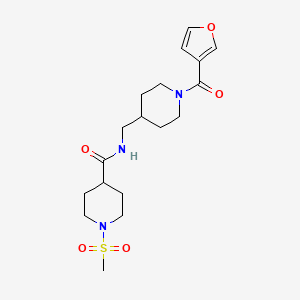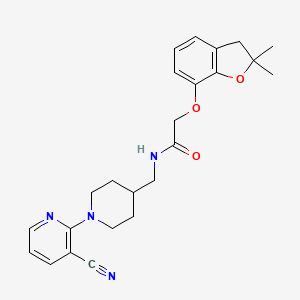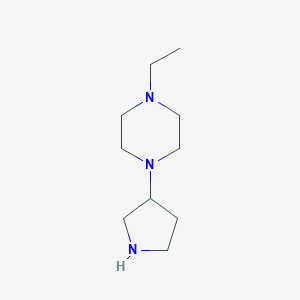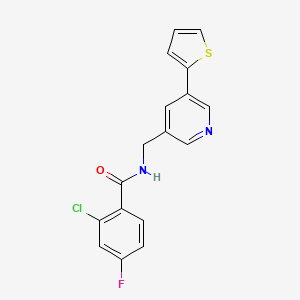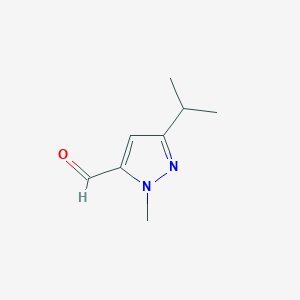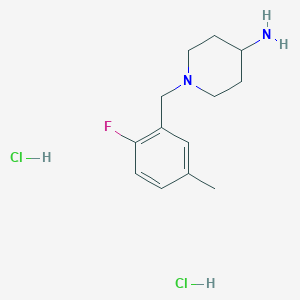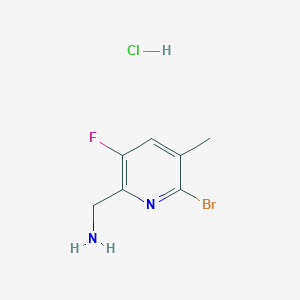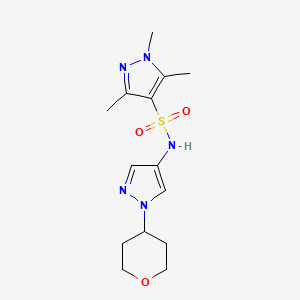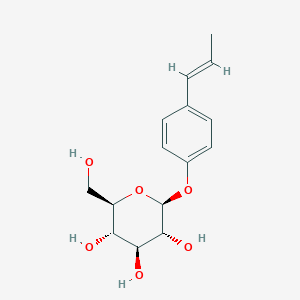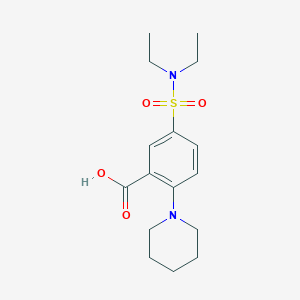![molecular formula C12H22Cl3N3 B2913413 [1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride CAS No. 1286273-80-0](/img/structure/B2913413.png)
[1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the piperidine ring with a pyridin-2-ylmethyl halide under basic conditions.
Formation of the Methanamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: using automated reactors.
Optimization of reaction conditions: to maximize yield and purity.
Purification processes: such as crystallization or chromatography to obtain the trihydrochloride salt.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyridine moiety.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology
Receptor Studies: It is used to study the binding and activity of various receptors in the nervous system.
Enzyme Inhibition: The compound can be used to investigate enzyme inhibition mechanisms.
Medicine
Drug Development: It serves as a lead compound in the development of new pharmaceuticals.
Therapeutic Research:
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: As an intermediate in the production of other chemicals.
作用机制
The mechanism of action of [1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as neurotransmitter modulation in neurological studies.
相似化合物的比较
Similar Compounds
- [1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine
- [1-(Pyridin-4-ylmethyl)piperidin-4-yl]methanamine
- [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanamine
Uniqueness
- Structural Differences : The position of the pyridine ring attachment can significantly affect the compound’s properties and reactivity.
- Biological Activity : Variations in the structure can lead to differences in binding affinity and activity at biological targets.
- Synthetic Accessibility : Some compounds may be easier to synthesize or purify, making them more suitable for certain applications.
This detailed overview provides a comprehensive understanding of [1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.3ClH/c13-9-11-4-7-15(8-5-11)10-12-3-1-2-6-14-12;;;/h1-3,6,11H,4-5,7-10,13H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLRWKYKUNQXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=N2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
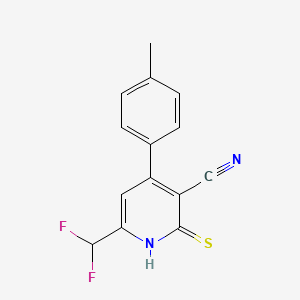
![3-(4-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2913331.png)
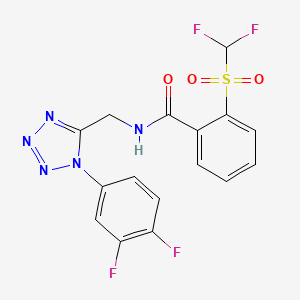
![4-({4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B2913335.png)
